molecular formula C14H12N2O3 B4780420 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide

2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide

Cat. No. B4780420
M. Wt: 256.26 g/mol
InChI Key: YNKVKCLFCPQJQH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide, also known as FOPB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of benzamides, which are known to have various biological activities. FOPB has been found to have potential therapeutic applications due to its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide is not fully understood. However, it has been proposed that this compound targets specific signaling pathways involved in cancer cell growth and angiogenesis. This compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has been found to have low toxicity and is well tolerated by animals, making it a potential candidate for in vivo studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. This compound also has limited stability in solution, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide. One direction is to further investigate the mechanism of action of this compound and its interaction with specific signaling pathways. Another direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. The combination of this compound with other chemotherapeutic agents could be investigated to enhance its efficacy. In addition, the development of this compound derivatives with improved solubility and stability could expand its potential applications.
Conclusion
In summary, this compound is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it an attractive candidate for cancer treatment. The synthesis method of this compound has been optimized to achieve high yield and purity. The mechanism of action of this compound is not fully understood, but it has been shown to target specific signaling pathways involved in cancer cell growth and angiogenesis. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could further elucidate its potential therapeutic applications and expand its potential use in cancer treatment.

Scientific Research Applications

2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to suppress tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound has been shown to have a synergistic effect with chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-14(18)10-4-1-2-5-11(10)16-8-7-12(17)13-6-3-9-19-13/h1-9,16H,(H2,15,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKVKCLFCPQJQH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
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2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
Reactant of Route 3
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
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2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
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2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
Reactant of Route 6
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2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide

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